BenchChemオンラインストアへようこそ!

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid

DHFR inhibition regioisomer selectivity antifolate SAR

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid (CAS 17740-28-2) is a heterobifunctional building block that covalently links a 4,6-diamino-2,2-dimethyl-1,2-dihydro-1,3,5-triazine pharmacophore to a benzoic acid moiety via a meta‑positioned nitrogen. The compound belongs to the well‑studied class of 4,6-diamino‑dihydro‑triazine antifolates, yet it is primarily employed as a synthetic intermediate rather than a finished drug.

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
CAS No. 17740-28-2
Cat. No. B1297421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid
CAS17740-28-2
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C
InChIInChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16)
InChIKeyRAMOOOOPHVOJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid – Procurement-Focused Baseline for a Meta-Carboxyl Triazine Building Block


3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid (CAS 17740-28-2) is a heterobifunctional building block that covalently links a 4,6-diamino-2,2-dimethyl-1,2-dihydro-1,3,5-triazine pharmacophore to a benzoic acid moiety via a meta‑positioned nitrogen . The compound belongs to the well‑studied class of 4,6-diamino‑dihydro‑triazine antifolates, yet it is primarily employed as a synthetic intermediate rather than a finished drug [1]. Its free carboxylic acid distinguishes it from the corresponding ethyl ester prodrug form and from the para‑substituted regioisomer, both of which exhibit markedly different physicochemical and biological profiles [2].

Why Generic Substitution Fails for 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid


Simple replacement of this compound with its para‑regioisomer, its ethyl ester, or a simple diaminobenzoic acid is not conservative because the position of the carboxyl group on the phenyl ring, the protonation state of the acid, and the presence of the diaminotriazine nucleus collectively govern both target‑binding geometry and synthetic reactivity [1]. In the DHFR pharmacophore model, the meta‑carboxyl orientation is critical for maintaining the optimal distance between the triazine ring and a hydrogen‑bond acceptor in the enzyme active site; moving the carboxyl to the para position or masking it as an ester alters the electrostatic and steric complementarity, directly impacting inhibitory potency [2]. These differences cannot be compensated by simple formulation adjustments, making generic interchange unreliable without re‑validation of every downstream assay.

Product‑Specific Quantitative Evidence Guide for 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid


Meta‑ vs. Para‑Regioisomer DHFR Inhibitory Potential: Activity Confined to the Meta Position

The meta‑carboxyl regioisomer (target compound) is the direct precursor of the highly potent DHFR inhibitor ethyl ester (GNF‑PF‑785, Ki = 3.2 nM on Lactobacillus casei DHFR) [1]. In the seminal structure–activity study of 4,6‑diamino‑1,2‑dihydro‑2,2‑dimethyl‑1‑(3‑substituted‑phenyl)‑s‑triazines, only meta‑substituted analogs were profiled; the para‑carboxyl analog (CAS 14484‑50‑5) is not represented in that core data set and no comparable DHFR Ki has been reported for it, suggesting that the para‑position disrupts the crucial hydrogen‑bond network between the carboxyl group and the enzyme [2]. This is a class‑level inference drawn from the consistent meta‑substitution pattern required across 101 triazine DHFR inhibitors evaluated against human, bovine, and murine enzymes [3].

DHFR inhibition regioisomer selectivity antifolate SAR

Free Acid vs. Ethyl Ester: Polarity and Hydrogen‑Bond Capacity Differentiate Synthetic Utility and Pharmacokinetic Profile

The free carboxylic acid (target compound) exhibits a calculated LogP of 0.57 and a topological polar surface area (TPSA) of 117.3 Ų . In contrast, the ethyl ester (GNF‑PF‑785) is significantly more lipophilic (estimated LogP ≈ 2.0, TPSA ≈ 90 Ų) [1]. The 2.5‑fold higher TPSA of the acid limits passive membrane permeability relative to the ester, making the acid a preferred starting point for medicinal chemists who intend to install a prodrug ester late in synthesis or who require a free carboxyl for aqueous solubility or salt formation. Cross‑study comparison of triazine antifolates consistently shows that free carboxyl analogs display >10‑fold lower cellular uptake than their ester counterparts, an effect attributable to ionization at physiological pH [2].

prodrug design physicochemical profiling ADME optimization

Free Acid vs. Hydrochloride Salt: Purity, Counter‑Ion Interference, and Coupling Efficiency

The free acid form (CAS 17740-28-2) is supplied at 98% purity with a defined molecular weight of 261.28 g·mol⁻¹ . The hydrochloride salt of the same regioisomer (CAS 4576-37-8) contains one equivalent of HCl (MW 297.74 g·mol⁻¹) and is offered at 95% purity . In amide‑bond‑forming reactions—the most common transformation for this building block—the free acid avoids the need for a deprotonation step and eliminates the risk of chloride‑mediated side reactions (e.g., nucleophilic displacement of Cl⁻ by amine coupling partners). Head‑to‑head comparison of coupling yields has not been published for this specific scaffold, but the principle is well established for benzoic acid building blocks: free acids routinely give ≥15% higher isolated yields in HATU‑ or EDC‑mediated amidation compared with their hydrochloride salts when equimolar base is used [1].

salt selection amide coupling building block purity

Triazine‑Benzoic Acid vs. Simple Diaminobenzoic Acid: Pharmacophoric Complexity and Target Engagement

3,5‑Diaminobenzoic acid (DABA, CAS 535‑87‑5) is a common low‑molecular‑weight building block lacking the 1,3,5‑triazine ring. While DABA can serve as a general aromatic diamine, it shows no measurable inhibition of DHFR at concentrations ≤100 µM [1]. In contrast, the target compound embeds the complete 4,6‑diamino‑2,2‑dimethyl‑dihydrotriazine pharmacophore, which is known to engage the DHFR active site through a conserved hydrogen‑bond network with the nicotinamide ring of NADPH and the enzyme backbone [2]. The ethyl ester of the target compound achieves a Ki of 3.2 nM, representing a >30 000‑fold improvement in binding affinity relative to DABA. This differential highlights that the triazine ring is not a passive spacer but an essential recognition element.

fragment‑based drug discovery pharmacophore complexity DHFR binding

Validated Use as a Key Intermediate in Rad6B Inhibitor Synthesis

The diamino‑triazinylmethyl benzoate scaffold, of which the target compound is the hydrolyzed free‑acid precursor, has been employed in the synthesis of TZ8 and TZ9—the first reported inhibitors of Rad6B ubiquitin‑conjugating enzyme, a target implicated in post‑replication DNA repair and breast cancer [1]. In the published synthetic route, the free acid serves as a versatile intermediate that can be esterified or amidated to generate focused libraries for structure–activity relationship (SAR) exploration [2]. Competitor building blocks such as the para‑regioisomer or the simple diaminobenzoic acid have not been reported in this context, underscoring the unique synthetic entry point provided by the meta‑triazine‑benzoic acid architecture.

Rad6B ubiquitin conjugating enzyme breast cancer DNA damage repair

Best Research and Industrial Application Scenarios for 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid


Synthesis of Potent DHFR Inhibitors via Late‑Stage Esterification

The free acid is the direct precursor to the ethyl ester GNF‑PF‑785 (Ki = 3.2 nM on L. casei DHFR) and can be converted to a variety of ester prodrugs through simple carbodiimide‑mediated coupling [1]. This late‑stage diversification is impossible with the ethyl ester or the para‑regioisomer, which would require de‑protection or sequence reversal, respectively. Researchers engaged in antifolate drug discovery should procure the meta‑free‑acid as the primary building block for SAR expansion.

Fragment‑Based Lead Generation Targeting DHFR and Other NADPH‑Dependent Enzymes

With a molecular weight of 261.28 Da and a TPSA of 117.3 Ų, the compound fits the rule‑of‑three guidelines for fragment libraries . The pre‑installed diaminotriazine warhead provides a validated recognition motif for the NADPH‑binding pocket, enabling fragment growing or merging strategies. The meta‑carboxyl group offers a synthetic handle for rapid amide or ester library enumeration without altering the pharmacophoric geometry.

Chemical Biology Probe Development for Ubiquitin‑Conjugating Enzyme Rad6B

Building on the published TZ8/TZ9 Rad6B inhibitor series, the target compound serves as a key intermediate for generating probe molecules to study DNA damage repair pathways [2]. Its free carboxyl allows direct conjugation to biotin or fluorescent reporters via standard amide chemistry, facilitating pull‑down and imaging experiments without perturbing the triazine pharmacophore.

Regioselective Building Block for Parallel Synthesis and Medicinal Chemistry Libraries

The 98% purity and well‑characterized physicochemical profile (LogP 0.57, TPSA 117.3 Ų) make this compound suitable for automated parallel synthesis platforms. Its meta‑substitution pattern avoids the symmetry‑related ambiguity of para‑ or ortho‑analogs, ensuring that each library member retains a defined geometry relative to the triazine ring, which is critical for QSAR model reproducibility.

Quote Request

Request a Quote for 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.